1-Methoxyallocryptopine

Description

The exact mass of the compound Allocryptopine, 1-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

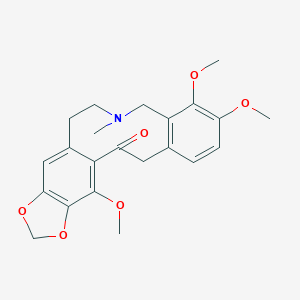

2D Structure

3D Structure

Properties

IUPAC Name |

7,8,21-trimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(24)9-13-5-6-17(25-2)20(26-3)15(13)11-23/h5-6,10H,7-9,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTCRRPEZHDFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 1-Methoxyallocryptopine: A Technical Guide to Its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxyallocryptopine is a protopine alkaloid with potential pharmacological significance. As a derivative of the more commonly known allocryptopine, this compound is of increasing interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and preliminary biological activities of this compound, offering a foundational resource for researchers in natural product chemistry and drug discovery.

Natural Sources of this compound

While research is ongoing, the primary natural source identified for this compound and its structural analogs is the plant kingdom, specifically within the Papaveraceae and Ranunculaceae families.

Primary Genus of Interest: Thalictrum

Phytochemical investigations have strongly indicated that species within the genus Thalictrum are a promising source of this compound. In particular, Thalictrum faberi , a plant used in traditional Chinese medicine, is known to produce a rich diversity of isoquinoline alkaloids, including compounds structurally related to this compound. The presence of various methylated and substituted allocryptopine derivatives in this genus makes it a prime candidate for the targeted isolation of this compound.

Table 1: Potential Natural Sources of this compound and Related Alkaloids

| Family | Genus | Species | Relevant Alkaloids Identified |

| Ranunculaceae | Thalictrum | Thalictrum faberi | Aporphine-benzylisoquinoline alkaloids (structurally related)[1][2] |

| Papaveraceae | Various | Various | Allocryptopine (parent compound) |

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process that involves extraction, separation, and purification. The following is a generalized experimental protocol based on standard methodologies for isolating alkaloids from plant materials, specifically adapted for Thalictrum species.

Experimental Protocol: Isolation of Alkaloids from Thalictrum faberi

1. Plant Material and Extraction:

-

Plant Material: Dried and powdered roots of Thalictrum faberi.

-

Extraction Solvent: 95% Ethanol.

-

Procedure:

-

Macerate the powdered plant material in 95% ethanol at room temperature for a period of 7-14 days, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in a 2% aqueous sulfuric acid solution and filter to remove non-alkaloidal components.

-

Adjust the pH of the acidic aqueous solution to approximately 9-10 with ammonium hydroxide.

-

Extract the alkaline solution exhaustively with chloroform to partition the alkaloids into the organic phase.

-

Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid fraction.

-

2. Chromatographic Separation and Purification:

-

Stationary Phase: Silica gel (100-200 mesh) for column chromatography.

-

Mobile Phase: A gradient of chloroform and methanol.

-

Procedure:

-

Subject the crude alkaloid fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor the separation process using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions containing compounds with similar TLC profiles.

-

Subject the combined fractions suspected of containing this compound to further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

3. Structural Elucidation:

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the positions of functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| Molecular Formula | C₂₂H₂₅NO₆[3] |

| Molecular Weight | 399.44 g/mol [3] |

| ¹H NMR (CDCl₃, δ ppm) | Data to be obtained from specific isolation studies. |

| ¹³C NMR (CDCl₃, δ ppm) | Data to be obtained from specific isolation studies. |

| MS (m/z) | Data to be obtained from specific isolation studies. |

Note: Specific spectroscopic data should be referenced from primary literature reporting the isolation of this compound.

Biological Activity and Potential Signaling Pathways

Preliminary studies on alkaloids isolated from Thalictrum faberi have indicated potential cytotoxic activity against various cancer cell lines.[1] This suggests that this compound may also possess anticancer properties.

Cytotoxic Activity:

Alkaloids from Thalictrum faberi have demonstrated cytotoxic effects, indicating their potential as anticancer agents.[1] The precise mechanism of action and the specific signaling pathways involved for this compound are yet to be fully elucidated.

Potential Signaling Pathways:

Given the cytotoxic nature of related compounds, potential signaling pathways that this compound might modulate include those involved in:

-

Apoptosis: Induction of programmed cell death in cancer cells.

-

Cell Cycle Regulation: Arresting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Topoisomerases: Enzymes crucial for DNA replication and repair in cancer cells.

Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Visualizing the Isolation and Activity Workflow

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Hypothetical Signaling Pathway for Cytotoxic Activity

Caption: A hypothetical signaling pathway for the cytotoxic effects of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound from a rich natural source. While Thalictrum faberi stands out as a primary candidate for its isolation, further phytochemical screening of related species is warranted. The generalized isolation protocol provided herein offers a robust starting point for obtaining this compound for further study. The preliminary indications of cytotoxic activity open up exciting avenues for cancer research. Future research should focus on the definitive isolation and structural confirmation of this compound from a specific natural source, detailed investigation of its biological activities, and elucidation of its mechanism of action and specific signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

Physical and chemical properties of 1-Methoxyallocryptopine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 1-Methoxyallocryptopine, a protopine alkaloid. The information is compiled for professionals in research, science, and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a naturally occurring alkaloid isolated from Papaver curviscapum[1]. Its core chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₆ | PubChem[2] |

| Molecular Weight | 399.4 g/mol | PubChem[2] |

| IUPAC Name | 7,8,21-trimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.0⁴,⁹.0¹⁶,²⁰]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | PubChem[2] |

| CAS Number | 56743-52-3 | PubChem[2] |

| Synonyms | Allocryptopine, 1-methoxy-; NSC628808 | PubChem[2] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A simulated ¹H NMR spectrum (500 MHz, Methanol) is available, providing insights into the proton environments within the molecule.

| Chemical Shift (ppm) | Multiplicity | Number of Hydrogens | Tentative Assignment |

| 6.67 | s | 2H | Aromatic Protons |

| 4.08 | s | 3H | Methoxy Group |

| 3.89 | m | 2H | Methylene Group |

| 3.45 | m | 2H | Methylene Group |

| 3.40 | m | 3H | Methoxy Group |

| 1.47 | q | 3H | Methyl Group |

| 1.47 | m | 3H | Methyl Group |

Note: This is based on simulated data and should be confirmed with experimental results.

Due to the limited availability of public experimental spectral data, detailed tables for ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are not provided at this time. Researchers are encouraged to consult primary literature for experimentally derived spectral information.

Experimental Protocols

Isolation of this compound from Papaver curviscapum

The following is a generalized workflow for the isolation of protopine alkaloids from Papaver species, based on common alkaloid extraction techniques.

References

1-Methoxyallocryptopine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxyallocryptopine, a protopine alkaloid of interest in pharmacological research. Due to the limited availability of specific biological data for this compound, this document leverages extensive research on its close structural analog, allocryptopine, to infer potential biological activities and mechanisms of action. This approach provides a valuable framework for future research and drug development efforts centered on this class of compounds.

Core Compound Identification

| Property | Value | Source |

| CAS Number | 56743-52-3 | ChemicalBook |

| Molecular Formula | C22H25NO6 | ChemicalBook |

| Molecular Weight | 399.44 g/mol | PubChem[1] |

| IUPAC Name | 7,8,21-trimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.0⁴,⁹.0¹⁶,²⁰]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | PubChem[1] |

| Synonyms | This compound, Allocryptopine, 1-methoxy- | PubChem[1] |

Inferred Biological Activities and Pharmacological Profile

Based on studies of the structurally similar alkaloid, allocryptopine, this compound is anticipated to exhibit a range of pharmacological effects. Allocryptopine has demonstrated noteworthy anti-inflammatory, neuroprotective, and smooth muscle modulatory properties.

Anti-inflammatory Effects

Allocryptopine has been shown to ameliorate inflammatory bowel disease (IBD) in preclinical models. Its mechanism of action involves the modulation of the CX3CL1–CX3CR1 axis and subsequent signaling pathways.

Table 1: Summary of Anti-inflammatory Activity of Allocryptopine in a DSS-Induced Colitis Model

| Parameter | Observation | Implication |

| CX3CL1 Expression | Downregulated | Reduction of a key chemokine involved in inflammation |

| GNB5 Content | Downregulated | a dynamic background-dependent effect on neuropathy.[2] |

| AKT Phosphorylation | Reduced | Inhibition of a central signaling node in inflammation |

| NF-κB Phosphorylation | Reduced | Attenuation of a critical transcription factor for inflammatory gene expression |

| Apoptosis | Reduced | a neuroprotective role by suppressing oxidative-stress-induced neuronal apoptosis.[2] |

Neuroprotective Effects

Allocryptopine has shown promise as a neuroprotective agent against oxidative stress-induced neuronal apoptosis. This activity is mediated through the Akt/GSK-3β/tau signaling pathway.

Table 2: Neuroprotective Effects of Allocryptopine in an in vitro Model of Alzheimer's Disease

| Parameter | Observation | Implication |

| Intracellular ROS Levels | Suppressed | a novel antioxidant agent with neuroprotective properties.[3] |

| Akt Phosphorylation | Increased | a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4] |

| GSK-3β Phosphorylation | Increased | a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4] |

| Tau Hyperphosphorylation | Prevented | a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4] |

| Cell Cycle Progression | Arrested at G1 phase | a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4] |

Effects on Smooth Muscle

In isolated tissue studies, allocryptopine has demonstrated differential effects on smooth muscle, inducing relaxation in the ileum and contraction in the urinary bladder.

Table 3: Effects of Allocryptopine on Isolated Rat Smooth Muscle

| Tissue | Effect | Proposed Mechanism |

| Ileum | Concentration-dependent relaxation | Inhibition of phosphodiesterase, leading to elevated cellular cAMP.[5] |

| Urinary Bladder | Concentration-dependent contraction | a contractile effect on the urinary bladder by affecting alpha-adrenergic receptors in this tissue.[5] |

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Anti-Inflammatory Activity

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 days.

-

Treatment: Allocryptopine administered orally at a specified dosage daily during the DSS treatment period. A positive control group receives mesalazine.

-

Assessment:

-

Disease Activity Index (DAI): Monitored daily, assessing weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Colon tissues collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate tissue damage and inflammatory cell infiltration.

-

Western Blot Analysis: Colon tissue lysates prepared to determine the protein expression levels of CX3CL1, GNB5, phosphorylated AKT (p-AKT), and phosphorylated NF-κB (p-NF-κB).

-

In Vitro Alzheimer's Disease Cell Model for Neuroprotective Activity

-

Cell Line: PC12 cells.

-

Differentiation: Cells are treated with Nerve Growth Factor (NGF) to differentiate into a neuronal phenotype (dPC12).

-

Induction of Oxidative Stress: Differentiated cells are exposed to hydrogen peroxide (H2O2) to induce an in vitro model of Alzheimer's disease-related oxidative stress.

-

Treatment: Various concentrations of allocryptopine are co-administered with H2O2.

-

Assessment:

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using flow cytometry with a fluorescent probe.

-

Apoptosis Assay: The percentage of apoptotic cells is determined by flow cytometry using Annexin V/Propidium Iodide staining.

-

Cell Cycle Analysis: Cell cycle distribution is analyzed by flow cytometry after propidium iodide staining of DNA.

-

Western Blot Analysis: Cell lysates are used to measure the phosphorylation status of Akt, GSK-3β, and tau proteins.

-

qRT-PCR: Gene expression levels of apoptotic markers are quantified.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Caption: Inferred neuroprotective signaling pathway of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is limited, the available information on the closely related alkaloid, allocryptopine, suggests a promising pharmacological profile, particularly in the areas of anti-inflammatory and neuroprotective activities. The data and experimental frameworks presented in this guide are intended to serve as a foundation for future research. Further investigation is warranted to elucidate the specific biological activities, mechanisms of action, and therapeutic potential of this compound. Comparative studies between this compound and allocryptopine would be particularly valuable in understanding the contribution of the additional methoxy group to its pharmacological properties.

References

- 1. This compound | C22H25NO6 | CID 363693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Allocryptopine via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring allocryptopine as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of allocryptopine, an alkaloid isolated from Glaucium arabicum on rat isolated ileum and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 1-Methoxyallocryptopine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

1-Methoxyallocryptopine is a derivative of allocryptopine, a protopine alkaloid. Its chemical formula is C₂₂H₂₅NO₆, with a monoisotopic mass of 399.16818752 Da. The presence of methoxy groups, a methylenedioxy bridge, and a ten-membered ring system with a transannular bond between nitrogen and a carbonyl group are key structural features that influence its spectral characteristics.

Spectroscopic Data

The following tables summarize the hypothetical spectral data for this compound. This data is compiled based on the analysis of structurally similar alkaloids and serves as an illustrative guide for expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.95 | s | 1H | H-12 |

| 6.88 | s | 1H | H-9 |

| 6.65 | s | 1H | H-4 |

| 5.92 | s | 2H | -O-CH₂-O- |

| 4.05 | m | 2H | H-8 |

| 3.88 | s | 3H | 1-OCH₃ |

| 3.85 | s | 3H | 2-OCH₃ |

| 3.82 | s | 3H | 10-OCH₃ |

| 3.50 | m | 2H | H-13 |

| 2.70 | m | 2H | H-5 |

| 2.55 | s | 3H | N-CH₃ |

| 2.40 | m | 2H | H-6 |

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 202.5 | C=O (C-14) |

| 152.0 | C-1 |

| 148.5 | C-11 |

| 147.8 | C-2 |

| 145.0 | C-10 |

| 135.5 | C-4a |

| 132.0 | C-12a |

| 128.0 | C-8a |

| 125.5 | C-12b |

| 118.0 | C-9 |

| 112.5 | C-12 |

| 108.0 | C-4 |

| 101.5 | -O-CH₂-O- |

| 60.5 | 1-OCH₃ |

| 58.0 | C-13 |

| 56.5 | 2-OCH₃ |

| 56.0 | 10-OCH₃ |

| 52.0 | C-8 |

| 45.5 | N-CH₃ |

| 42.0 | C-6 |

| 30.0 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Hypothetical IR Absorption Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2925 | Strong | C-H stretch (aliphatic) |

| 2850 | Medium | C-H stretch (aliphatic) |

| 1685 | Strong | C=O stretch (ketone) |

| 1605 | Medium | C=C stretch (aromatic) |

| 1480 | Strong | C-H bend (aliphatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1035 | Strong | C-O stretch (methylenedioxy) |

Mass Spectrometry (MS)

Table 4: Hypothetical Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 399 | 85 | [M]⁺ (Molecular Ion) |

| 384 | 40 | [M - CH₃]⁺ |

| 370 | 25 | [M - CHO]⁺ |

| 206 | 100 | Dihydroisoquinoline fragment |

| 194 | 60 | Substituted benzene fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. These methods are standard for the analysis of alkaloids and other natural products.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 16 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Employ a longer relaxation delay (e.g., 2-5 seconds).

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a high-resolution mass analyzer (e.g., time-of-flight or magnetic sector).

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.

Visualized Workflows and Pathways

General Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the isolation and spectral characterization of a natural product like this compound.

Caption: Workflow for Isolation and Spectral Analysis.

Biosynthetic Pathway of Protoberberine Alkaloids

This compound belongs to the protoberberine class of alkaloids. The following diagram outlines the general biosynthetic pathway leading to the protoberberine scaffold, from which allocryptopine and its derivatives are formed.

Caption: Protoberberine Alkaloid Biosynthesis.

Potential Signaling Pathway Modulation by Protoberberine Alkaloids

Protoberberine alkaloids are known to interact with various cellular signaling pathways. While the specific effects of this compound are not well-documented, related compounds have been shown to modulate pathways involved in inflammation and cell survival. The diagram below illustrates a simplified representation of a signaling cascade that can be influenced by this class of compounds.

Caption: General Signaling Pathway Modulation.

Potential Pharmacological Activities of 1-Methoxyallocryptopine: An In-depth Technical Guide Based on Structural Analogs

Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals a significant lack of direct experimental data on the pharmacological activities of 1-Methoxyallocryptopine. Therefore, this technical guide provides an in-depth analysis of the known pharmacological properties of its closest structural analogs, allocryptopine and protopine. The addition of a methoxy group to the allocryptopine scaffold could modulate the activity, and the information presented herein should be considered as a predictive guide for potential research directions.

Introduction

This compound is a protopine alkaloid, a class of isoquinoline alkaloids found in various plant species of the Papaveraceae family. While direct studies on this compound are not available, its structural similarity to the well-researched alkaloids, allocryptopine and protopine, provides a strong basis for predicting its potential pharmacological profile. This guide summarizes the known anti-inflammatory, anticancer, and cardiovascular activities of allocryptopine and protopine, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform future research on this compound.

Structural Relationship of this compound, Allocryptopine, and Protopine

To visualize the structural similarities and differences, the following diagram illustrates the chemical structures of this compound, allocryptopine, and protopine. The core scaffold is nearly identical, with variations in the substitution pattern on the aromatic rings.

Potential Anti-Inflammatory Activities

Both allocryptopine and protopine have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. The primary mechanism appears to be the modulation of the NF-κB and MAPK signaling pathways.

Quantitative Data for Anti-Inflammatory Activity of Allocryptopine and Protopine Analogs

| Compound | Assay | Model | Key Findings | Reference |

| Allocryptopine | LPS-induced inflammation | BV-2 microglial cells | Attenuates inflammatory responses by inhibiting TLR4 signaling and modulating the NF-κB and p38 MAPK pathways. | [1] |

| Protopine | Carrageenan-induced paw edema | Mice | 50 mg/kg of protopine significantly suppressed paw edema and abrogated the expression of iNOS and COX-2 proteins. | [2] |

| Protopine | LPS-induced inflammation | RAW 264.7 macrophages | Attenuates inflammatory symptoms through modulation of MAPKs/NF-κB signaling cascades. | [2] |

| Protopine | PMA-induced inflammation | HepG2 cells | Blocks the transfer of MAPKs cell signals and the nuclear translocation of NF-κB subunits. | [3] |

| Protopine Total Alkaloids (MPTA) | Carrageenan-induced paw edema | Rats | Doses of 2.54 and 5.08 mg/kg showed significant anti-inflammatory activity. | [4][5] |

| Protopine Total Alkaloids (MPTA) | Xylene-induced ear swelling | Mice | Doses of 3.67 and 7.33 mg/kg showed significant anti-inflammatory activity. | [4][5] |

Experimental Protocols for Anti-Inflammatory Assays

This in vivo model is a standard for evaluating acute inflammation.

-

Animals: Male Sprague-Dawley rats or ICR mice are used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

-

Grouping: Animals are randomly divided into control, positive control (e.g., prednisone acetate), and test groups (receiving different doses of the compound).[5]

-

Dosing: The test compound is administered orally (gavage) once daily for a specified period (e.g., 7 days).[5]

-

Induction of Edema: One hour after the final dose, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., every hour for 6 hours) after carrageenan injection.

-

Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

This in vitro assay assesses the effect of a compound on the inflammatory response in immune cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Inflammation Induction: LPS (e.g., 1 µg/mL) is added to the cell culture medium to induce an inflammatory response.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using ELISA kits.

-

Protein Expression (iNOS, COX-2): Cell lysates are analyzed by Western blotting to determine the expression levels of these inflammatory enzymes.

-

Gene Expression: mRNA levels of inflammatory mediators are quantified using RT-qPCR.

-

Signaling Pathway: Protopine's Anti-Inflammatory Mechanism

The anti-inflammatory effects of protopine are largely attributed to its ability to inhibit the NF-κB signaling pathway.

Potential Anticancer Activities

Protopine has been reported to exhibit anticancer activity against various cancer cell lines. The mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity of Protopine

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Protopine | Human hormone-refractory prostate cancer (HRPC) cells | Prostate Cancer | Not specified, but shown to have an anti-proliferative effect. | [6] |

| Protopine | HepG2 | Liver Cancer | No significant cytotoxicity up to 40µM. | [3][7] |

Note: Specific IC50 values for the anticancer activity of protopine and allocryptopine are not consistently reported across the literature reviewed.

Experimental Protocols for Anticancer Assays

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

This assay detects the induction of apoptosis (programmed cell death) by a compound.

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Potential Cardiovascular Activities

Allocryptopine has been specifically investigated for its anti-arrhythmic properties. Its mechanism of action involves the modulation of cardiac ion channels.

Key Findings on the Anti-Arrhythmic Effects of Allocryptopine

-

Multi-ion Channel Blocker: Allocryptopine has been shown to be a multi-ion channel blocker, which is a characteristic of some anti-arrhythmic drugs.[8][9]

-

Potassium Channel Inhibition: It has been demonstrated to inhibit the outward potassium current (Ito) and the slow delayed rectifier potassium current (IKs) in rabbit myocardium.[10][11] This action can prolong the action potential duration and reduce the dispersion of repolarization, which are key mechanisms for suppressing arrhythmias.[8][9]

-

Reduction of Delayed Afterdepolarizations: Allocryptopine has been shown to reduce the incidence of delayed afterdepolarizations (DADs) and triggered activity in mouse cardiomyocytes treated with isoproterenol, suggesting its potential in treating adrenergically-mediated arrhythmias.[12]

Experimental Protocols for Cardiovascular Assays

This electrophysiological technique is used to study the effect of a compound on specific ion channels in isolated cardiomyocytes.

-

Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit or mouse).

-

Patch-Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane of a single cardiomyocyte. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and record the currents flowing through particular ion channels (e.g., Ito, IKs).

-

Drug Application: The test compound is applied to the cell via the perfusion system, and the changes in the ion channel currents are recorded.

-

Data Analysis: The effects of the compound on current amplitude, voltage-dependence, and gating kinetics are analyzed.

Signaling Pathway: Allocryptopine's Anti-Arrhythmic Mechanism

The anti-arrhythmic effect of allocryptopine is primarily due to its direct interaction with and blockade of cardiac potassium channels, leading to a prolongation of the action potential duration.

Conclusion and Future Directions

While there is a notable absence of direct pharmacological studies on this compound, the extensive research on its close structural analogs, allocryptopine and protopine, provides a strong foundation for predicting its potential therapeutic activities. The data suggest that this compound is a promising candidate for investigation as an anti-inflammatory, anticancer, and anti-arrhythmic agent.

Future research should focus on the following:

-

Isolation and Synthesis: Development of efficient methods for the isolation or synthesis of this compound to enable pharmacological studies.

-

In Vitro Screening: Comprehensive in vitro screening to evaluate its cytotoxic, anti-inflammatory, and ion channel modulating activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies to assess the therapeutic efficacy and safety profile of this compound in relevant animal models.

The addition of a methoxy group can significantly impact a molecule's lipophilicity, metabolism, and target binding affinity. Therefore, direct experimental validation is crucial to determine if this compound possesses an improved pharmacological profile compared to its parent compounds.

References

- 1. Allocryptopine Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]

- 6. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allocryptopine: A Review of Its Properties and Mechanism of Antiarrhythmic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Effects of allocryptopine on outward potassium current and slow delayed rectifier potassium current in rabbit myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of allocryptopine on outward potassium current and slow delayed rectifier potassium current in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

In Silico Prediction of 1-Methoxyallocryptopine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 1-Methoxyallocryptopine, a natural isoquinoline alkaloid. In the absence of extensive experimental data for this specific compound, this guide leverages the known biological activities of its close structural analogs, allocryptopine and protopine, to inform a rational, multi-step computational workflow. This document outlines detailed protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, reverse docking for target identification, pharmacophore modeling for virtual screening, and molecular docking for binding affinity prediction. The methodologies are presented to be accessible to researchers with a foundational understanding of computational chemistry and drug discovery. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and application.

Introduction

This compound is a member of the protopine class of isoquinoline alkaloids. While the bioactivities of related compounds such as allocryptopine and protopine have been explored, revealing anti-inflammatory, anticancer, and neuroprotective potential, this compound remains largely uncharacterized.[1] In silico methods offer a rapid and cost-effective approach to hypothesize and prioritize potential biological activities and molecular targets, thereby guiding subsequent experimental validation.[2][3][4][5][6]

This guide presents a systematic in silico approach to predict the bioactivity of this compound, beginning with an assessment of its drug-like properties, followed by the identification of potential protein targets, and culminating in the prediction of its binding interactions.

1.1. Chemical and Physical Properties of this compound

A foundational step in any in silico analysis is the characterization of the molecule of interest. The physicochemical properties of this compound, obtained from the PubChem database, are summarized in Table 1.[7]

| Property | Value | Source |

| Molecular Formula | C22H25NO6 | PubChem[7] |

| Molecular Weight | 399.4 g/mol | PubChem[7] |

| XLogP3 | 2.9 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[7] |

| Rotatable Bond Count | 2 | PubChem[7] |

| Topological Polar Surface Area | 66.5 Ų | PubChem[7] |

In Silico Workflow for Bioactivity Prediction

The proposed computational workflow for predicting the bioactivity of this compound is a sequential process designed to build a comprehensive profile of the compound's potential pharmacological properties.

Experimental Protocols

This section details the methodologies for the key in silico experiments outlined in the workflow.

3.1. ADMET Prediction

The initial step is to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness. Several web-based tools are available for this purpose.

Protocol using ADMETlab 3.0:

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from PubChem.

-

Web Server Access: Navigate to the ADMETlab 3.0 web server.[5]

-

Submission: Paste the SMILES string into the input box and submit the job.

-

Analysis: The server will provide predictions for a wide range of ADMET properties. Key parameters to analyze are summarized in Table 2.

| ADMET Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier Penetration | Likely | The compound may have central nervous system activity. |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. |

| hERG Inhibition | Low/High Risk | Potential for cardiotoxicity. |

| Ames Mutagenicity | Mutagenic/Non-mutagenic | Potential for carcinogenicity. |

| Oral Bioavailability | >30% | Favorable for oral administration. |

Note: The values in Table 2 are placeholders and should be replaced with the actual predictions from the ADMET server.

3.2. Reverse Docking for Target Identification

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking it against a large library of protein structures.[8][9][10]

Protocol using ReverseDock:

-

Ligand Preparation: Prepare a 3D structure of this compound in .mol2 or .pdb format.

-

Target Database Selection: Choose a relevant protein target database. For a broad search, a comprehensive human protein database is recommended.

-

Job Submission: Upload the ligand structure to the ReverseDock web server and select the desired target library.[9]

-

Results Analysis: The server will provide a ranked list of potential protein targets based on their predicted binding affinities (docking scores). The top-ranking proteins are potential candidates for further investigation.

3.3. Target Prioritization

The output from reverse docking can be extensive. Therefore, it is crucial to prioritize the identified targets based on their biological relevance to the known activities of related alkaloids.

Prioritization Criteria:

-

Relevance to Known Bioactivities: Prioritize targets that are implicated in inflammatory pathways, cancer cell proliferation, or neurological disorders, based on the known activities of allocryptopine and protopine.

-

Binding Affinity: Focus on targets with the most favorable predicted binding energies.

-

Druggability: Assess the "druggability" of the identified targets, considering the presence of well-defined binding pockets.

3.4. Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[11][12][13][14] This model can then be used for virtual screening to identify other molecules with similar activity.

Protocol for Ligand-Based Pharmacophore Modeling:

-

Training Set: As there are no known active ligands for a specific target of this compound, a set of structurally diverse known inhibitors of a prioritized target can be used as a training set.

-

Model Generation: Use software such as Discovery Studio or LigandScout to generate pharmacophore models based on the common features of the training set molecules.

-

Model Validation: Validate the generated pharmacophore model by its ability to distinguish between known active and inactive compounds.

-

Virtual Screening: Use the validated pharmacophore model to screen large compound databases (e.g., ZINC, ChEMBL) to identify novel potential inhibitors.

3.5. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15][16][17][18][19] This technique provides insights into the binding mode and affinity.

Protocol using AutoDock Vina:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the prioritized protein target from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

-

Prepare the 3D structure of this compound, ensuring correct protonation and charge assignment.

-

-

Grid Box Definition: Define a grid box that encompasses the active site of the receptor.

-

Docking Simulation: Run the docking simulation using AutoDock Vina. The program will generate multiple binding poses with corresponding binding affinity scores (in kcal/mol).

-

Analysis of Results:

-

Analyze the predicted binding affinities. More negative values indicate stronger binding.

-

Visualize the top-ranked binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

-

Visualization of Signaling Pathways and Workflows

4.1. Potential Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of protopine alkaloids, a potential signaling pathway that could be modulated by this compound is the NF-κB pathway.[20][21][22]

References

- 1. researchgate.net [researchgate.net]

- 2. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 3. ADMETboost: A Web Server for Accurate ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vNN-ADMET [vnnadmet.bhsai.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]

- 7. This compound | C22H25NO6 | CID 363693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reverse docking: Significance and symbolism [wisdomlib.org]

- 11. fiveable.me [fiveable.me]

- 12. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 15. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. youtube.com [youtube.com]

- 19. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]

- 22. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Allocryptopine and its Derivatives: From Molecular Mechanisms to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allocryptopine, a protopine alkaloid found predominantly in plants of the Papaveraceae family, has emerged as a molecule of significant pharmacological interest. Exhibiting a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, it represents a promising scaffold for drug discovery and development. This technical review synthesizes the current body of scientific literature on allocryptopine and its derivatives. It provides a detailed examination of its mechanisms of action, focusing on key signaling pathways, and presents quantitative biological data in a structured format. Furthermore, this guide furnishes detailed experimental protocols for key assays and outlines potential synthetic strategies, offering a comprehensive resource for researchers in the field. While research has heavily focused on the parent compound, the potential for developing novel therapeutics from allocryptopine derivatives remains a compelling area for future exploration.

Introduction

Allocryptopine is a tetracyclic isoquinoline alkaloid isolated from various plant species, including those of the Glaucium, Corydalis, and Macleaya genera.[1] Structurally related to protopine, it is characterized by a ten-membered heterocyclic ring containing a tertiary nitrogen and a carbonyl group. For decades, traditional medicine has utilized plants containing allocryptopine for their purported anti-inflammatory and analgesic properties.[2] Modern pharmacological studies have begun to validate these uses and uncover new therapeutic avenues by elucidating the molecular mechanisms underlying allocryptopine's diverse bioactivities.

This review consolidates the existing research, focusing on the quantitative aspects of allocryptopine's biological effects, the specific experimental methodologies used to determine them, and the intricate signaling pathways it modulates.

Biological Activities and Quantitative Data

Allocryptopine demonstrates a range of biological effects, from anti-cancer and anti-inflammatory to neuroprotective and anti-malarial activities. The following tables summarize the key quantitative data available in the current literature.

Table 1: Anti-proliferative and Cytotoxic Activity

While specific IC50 values for allocryptopine against cancer cell lines are not widely reported, data from the closely related protopine alkaloid, protopine, provide valuable context. Furthermore, the anti-malarial activity of allocryptopine has been quantified.

| Compound | Cell Line / Organism | Assay Type | IC50 (µM) | Reference |

| Protopine | HL-60 (Leukemia) | MTT Assay | 6.68 | [3] |

| Protopine | A-549 (Lung Cancer) | MTT Assay | 20.47 | [3] |

| Protopine | MCF-7 (Breast Cancer) | MTT Assay | 22.59 | [3] |

| Allocryptopine | Plasmodium falciparum | In vitro | 3.95* | [4] |

*Converted from 1.46 µg/mL.

Table 2: Enzyme Inhibition and Protein Binding

Allocryptopine has been identified as an inhibitor of cholinesterases, enzymes critical in neurochemistry, and has been shown to bind to major plasma proteins, which is a key pharmacokinetic parameter.

| Compound | Target | Assay Type | Value | Reference |

| Allocryptopine | Acetylcholinesterase (AChE) | Ellman's Method | Inhibitor | [2] |

| Allocryptopine | Butyrylcholinesterase (BChE) | Ellman's Method | Inhibitor | |

| Allocryptopine | Human Serum Albumin (HSA) | Molecular Docking | -7.7 kcal/mol (Binding Affinity) | [5] |

| Allocryptopine | α1-acid glycoprotein (AAG) | Molecular Docking | -8.8 kcal/mol (Binding Affinity) | [5] |

Note: Specific IC50 values for cholinesterase inhibition by allocryptopine are not yet published, though it is identified as an active inhibitor.

Key Signaling Pathways and Mechanisms of Action

Allocryptopine exerts its biological effects by modulating several critical intracellular signaling pathways. These mechanisms are central to its therapeutic potential, particularly in neurodegenerative diseases and inflammatory conditions.

Neuroprotection via Akt/GSK-3β/Tau Pathway

In the context of Alzheimer's disease models, allocryptopine has been shown to provide neuroprotection by suppressing oxidative stress-induced apoptosis. It enhances the phosphorylation of Akt (Protein Kinase B) and Glycogen Synthase Kinase 3 Beta (GSK-3β). This activation of the Akt/GSK-3β pathway is crucial for inhibiting the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.

Caption: Allocryptopine's neuroprotective mechanism via the Akt/GSK-3β pathway.

Anti-inflammatory Action via TLR4/NF-κB and p38 MAPK Pathways

Allocryptopine demonstrates significant anti-inflammatory properties by attenuating the inflammatory cascade in microglial cells. It acts by inhibiting Toll-like Receptor 4 (TLR4) signaling. This upstream inhibition prevents the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are responsible for the transcription of pro-inflammatory cytokines and mediators.

Caption: Allocryptopine's inhibition of the TLR4-mediated inflammatory pathway.

Modulation of the CX3CL1-CX3CR1 Axis

In models of inflammatory bowel disease (IBD), allocryptopine has been shown to downregulate the chemokine CX3CL1.[2] This chemokine and its receptor, CX3CR1, form a critical communication axis between neurons and microglia. By inhibiting this axis, allocryptopine can reduce neuroinflammation and apoptosis, suggesting a therapeutic role in conditions where gut-brain axis dysregulation is implicated.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in allocryptopine research, primarily adapted from studies on its anti-inflammatory effects in microglial cells.

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: For inflammatory studies, BV-2 cells are typically seeded in multi-well plates. After reaching 70-80% confluency, they are pre-treated with varying concentrations of allocryptopine (e.g., 10, 50, 100 µM) for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).

Cell Viability Assessment (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells via the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Procedure:

-

Seed BV-2 cells in a 96-well plate and treat as described in 4.1.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

-

Gene Expression Analysis (qRT-PCR)

-

Principle: Quantifies the mRNA levels of target genes (e.g., IL-1β, IL-6, TNF-α, iNOS, COX-2) to assess the effect of allocryptopine on their transcription.

-

Procedure:

-

Culture and treat cells in 6-well plates as described in 4.1.

-

Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or column-based kits).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Analyze the results using the 2-ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Protein Expression Analysis (Western Blot)

-

Principle: Detects and quantifies specific proteins in a sample to determine the effect of allocryptopine on protein levels and phosphorylation states (e.g., p-p38, p-IκBα).

-

Procedure:

-

Culture and treat cells in 6-well plates.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-TLR4, anti-p-p38, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify band intensity.

-

Caption: Standard workflow for Western Blot analysis.

Synthesis and Derivatives

The chemical synthesis of protopine alkaloids, including allocryptopine, has been explored, often involving a ring-enlargement strategy.[6] One described approach utilizes an indeno[2,1-a][4]benzazepine intermediate, which undergoes ring enlargement via singlet oxygen oxygenation.[6] This is followed by chemical modifications to yield the final protopine scaffold.

Despite the established biological activities of allocryptopine, the literature on its synthetic derivatives is notably scarce. The development of allocryptopine analogs represents a significant and underexplored opportunity for medicinal chemistry. By modifying the core structure—for instance, at the methoxy groups or the methylenedioxy bridge—it may be possible to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on the design, synthesis, and biological evaluation of novel allocryptopine derivatives to unlock their full therapeutic potential.

Conclusion and Future Directions

Allocryptopine is a promising natural product with well-documented anti-inflammatory and neuroprotective properties, underpinned by its modulation of key signaling pathways like NF-κB and Akt/GSK-3β. The quantitative data, while still emerging, supports its potential as a lead compound for drug development. This guide provides a foundational resource for researchers by consolidating biological data and detailing essential experimental protocols.

The most significant gap in the current research landscape is the lack of exploration into allocryptopine's derivatives. The field is ripe for the application of medicinal chemistry to generate novel analogs with improved pharmacological profiles. Future work should therefore focus on:

-

Systematic Synthesis of Derivatives: Creating a library of allocryptopine analogs to establish clear structure-activity relationships (SAR).

-

Broader Biological Screening: Testing allocryptopine and its future derivatives against a wider range of cancer cell lines and in various models of inflammatory and neurodegenerative diseases to uncover new activities.

-

In-depth Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of allocryptopine and its most promising derivatives to assess their drug-likeness.

By pursuing these avenues, the scientific community can build upon the foundational knowledge of allocryptopine to develop the next generation of therapeutics for complex diseases.

References

- 1. Identification of allocryptopine and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Allocryptopine via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. On the synthesis of protopine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds, Exemplified by 1-Methoxyallocryptopine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery and development of novel anti-cancer agents are paramount in the ongoing battle against malignancies. Natural products and their synthetic derivatives, such as the aporphine alkaloid 1-Methoxyallocryptopine, represent a promising frontier for new therapeutic candidates. However, before any compound can advance in the drug development pipeline, a thorough evaluation of its cytotoxic potential is essential. This technical guide outlines a comprehensive framework for the preliminary cytotoxicity screening of a novel compound, using this compound as a hypothetical subject. This document provides detailed experimental protocols for standard in vitro assays, guidance on data presentation, and visual representations of experimental workflows and potential signaling pathways to be investigated. While specific cytotoxic data for this compound is not yet publicly available, this guide serves as a robust blueprint for its initial assessment.

Introduction to Cytotoxicity Screening

Cytotoxicity assays are fundamental tools in pharmacology and toxicology, designed to measure the ability of a substance to damage or kill cells.[1] These in vitro tests are crucial for the early-stage assessment of potential chemotherapeutic agents, providing initial data on safety, dose-response relationships, and selectivity.[1] A variety of assays are available, each with its own mechanism for distinguishing between viable and non-viable cells, often by assessing metabolic activity or membrane integrity.[2][3][4]

Experimental Design for Preliminary Screening

A typical preliminary cytotoxicity screen involves exposing a panel of cancer cell lines to the test compound across a range of concentrations. The selection of cell lines is critical and should ideally represent a diversity of cancer types to identify potential tissue-specific activity.

Table 1: Hypothetical Panel of Human Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| A549 | Lung Carcinoma | Adherent, robust, and widely used for initial screening. |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, a common model for breast cancer. |

| HeLa | Cervical Cancer | One of the oldest and most commonly used human cell lines. |

| HT-29 | Colorectal Adenocarcinoma | Forms a polarized monolayer, useful for studying gut-related cancers. |

| MIA PaCa-2 | Pancreatic Carcinoma | Represents a typically aggressive and chemo-resistant cancer type.[5] |

General Experimental Workflow

The process begins with cell culture, followed by treatment with the compound, incubation, and subsequent measurement of cell viability using a chosen assay.

Detailed Experimental Protocols

The following are detailed protocols for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[2]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay is a colorimetric method that measures mitochondrial activity. A key advantage is that the resulting formazan product is water-soluble, simplifying the protocol.[5]

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions, typically by mixing the XTT reagent with an activation reagent.

-

XTT Addition: Add 50 µL of the XTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Data Presentation and Interpretation

The results of the preliminary cytotoxicity screening should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h Exposure |

| A549 | 15.2 ± 1.8 |

| MCF-7 | 8.5 ± 0.9 |

| HeLa | 22.1 ± 2.5 |

| HT-29 | 12.7 ± 1.4 |

| MIA PaCa-2 | 35.4 ± 4.1 |

| Positive Control (Doxorubicin) | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Investigating Potential Mechanisms of Action

Should this compound demonstrate significant cytotoxic activity, the next logical step would be to investigate its mechanism of action. Many chemotherapeutic agents induce apoptosis (programmed cell death) by modulating key signaling pathways.

A common pathway to investigate is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria.

Further investigations could involve Western blotting to assess the expression levels of proteins like Bcl-2, Bax, and cleaved caspases, or flow cytometry to quantify apoptotic cells using Annexin V/Propidium Iodide staining.

Conclusion

While the cytotoxic profile of this compound remains to be elucidated, this guide provides a standardized and comprehensive approach for its initial in vitro evaluation. By employing a panel of diverse cancer cell lines, utilizing robust and validated cytotoxicity assays, and systematically analyzing the resulting data, researchers can effectively determine the potential of this and other novel compounds as future chemotherapeutic agents. The subsequent exploration of the underlying mechanism of action for active compounds is a critical step in the journey from a promising molecule to a potential life-saving therapy.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 1-Methoxyallocryptopine: Application Notes and Protocols for Drug Development Professionals

Introduction

1-Methoxyallocryptopine is a protopine alkaloid that has been isolated from Papaver curviscapum[1][2]. As a derivative of allocryptopine, it holds potential for further investigation into its pharmacological properties. The following application notes and protocols detail a proposed two-step semi-synthesis to obtain this compound from its more readily available precursor, allocryptopine. This proposed synthesis involves an initial hydroxylation at the C-1 position, followed by a methylation reaction.

Proposed Synthetic Pathway

The conversion of allocryptopine to this compound is theorized to proceed via a 1-hydroxyallocryptopine intermediate. This intermediate is not commercially available and would need to be synthesized. The subsequent methylation of the hydroxyl group would then yield the target compound.

Caption: Proposed two-step synthesis of this compound from allocryptopine.

Experimental Protocols

The following protocols are hypothetical and should be adapted and optimized by qualified researchers. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-Hydroxyallocryptopine (Hypothetical)

This step is the most challenging, as it requires the regioselective introduction of a hydroxyl group onto the aromatic ring. A plausible approach involves a directed ortho-metalation followed by reaction with an electrophilic oxygen source.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |

| Allocryptopine | C₂₁H₂₃NO₅ | 369.41 | Commercially available |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Sigma-Aldrich |

| Trimethyl borate | C₃H₉BO₃ | 103.91 | Sigma-Aldrich |

| Hydrogen peroxide solution (30%) | H₂O₂ | 34.01 | Fisher Scientific |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | Merck |

| Diethyl ether | (C₂H₅)₂O | 74.12 | VWR |

| Saturated ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | J.T. Baker |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Acros Organics |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with allocryptopine (1.0 g, 2.71 mmol) and anhydrous THF (50 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents, 2.98 mmol) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is stirred for 2 hours at this temperature.

-

Borylation: Trimethyl borate (1.5 equivalents, 4.07 mmol) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Oxidation and Workup: The reaction is cooled to 0 °C, and a solution of 3 M NaOH (10 mL) followed by the slow, dropwise addition of 30% hydrogen peroxide (5 mL) is added. The mixture is stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated ammonium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-hydroxyallocryptopine.

Step 2: Synthesis of this compound

This step involves a standard Williamson ether synthesis to methylate the hydroxyl group of the intermediate.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |

| 1-Hydroxyallocryptopine | C₂₁H₂₃NO₆ | 385.41 | Synthesized in Step 1 |

| Anhydrous Acetone | C₃H₆O | 58.08 | Sigma-Aldrich |

| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific |

| Methyl iodide (MeI) | CH₃I | 141.94 | Acros Organics |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | J.T. Baker |

| Brine | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Merck |

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 1-hydroxyallocryptopine (500 mg, 1.30 mmol), anhydrous acetone (30 mL), and anhydrous potassium carbonate (3.0 equivalents, 3.90 mmol).

-

Methylation: Methyl iodide (2.0 equivalents, 2.60 mmol) is added, and the mixture is heated to reflux and stirred for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and dichloromethane (30 mL). The aqueous layer is extracted with dichloromethane (2 x 20 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient) to yield this compound.

Data Presentation

Table 1: Reactant and Product Stoichiometry (Hypothetical)

| Step | Starting Material | Molar Mass ( g/mol ) | Amount (mmol) | Reagent | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | Allocryptopine | 369.41 | 2.71 | n-BuLi | 64.06 | 1.1 | 1-Hydroxyallocryptopine | 385.41 | 1.04 |

| 2 | 1-Hydroxyallocryptopine | 385.41 | 1.30 | MeI | 141.94 | 2.0 | This compound | 399.44 | 0.52 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₆ |

| Molar Mass | 399.44 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃) | Expected to show an additional methoxy singlet around δ 3.8-4.0 ppm |

| ¹³C NMR (CDCl₃) | Expected to show an additional methoxy carbon signal around δ 55-60 ppm |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ expected at 400.17 |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the proposed synthesis and purification process.

Caption: Detailed workflow for the proposed synthesis of this compound.

Concluding Remarks